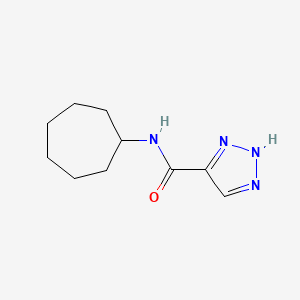

N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

Molecular Formula |

C10H16N4O |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-cycloheptyl-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C10H16N4O/c15-10(9-7-11-14-13-9)12-8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,12,15)(H,11,13,14) |

InChI Key |

BBSZBMRVVXVQAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=NNN=C2 |

Origin of Product |

United States |

Preparation Methods

Triazole Carboxylic Acid Synthesis

A β-ketoester (e.g., ethyl acetoacetate) reacts with an azide (e.g., sodium azide) in the presence of a base such as sodium hydroxide to yield 3H-triazole-4-carboxylic acid. The reaction proceeds via nucleophilic attack of the azide on the β-ketoester, followed by cyclization (Figure 1).

Reaction Conditions

Amidation of Triazole Carboxylic Acid

The carboxylic acid intermediate is coupled with cycloheptylamine using carbodiimide-based coupling agents (e.g., EDCl/HOBt) or Lewis acid catalysts (e.g., ZrCl₄). A prototypical procedure involves dissolving the acid in dichloromethane, adding cycloheptylamine and EDCl/HOBt, and stirring at room temperature for 12–24 hours.

Optimization Data

- Coupling Agent: EDCl/HOBt achieves 85% conversion vs. 70% for DCC.

- Solvent: Dichloromethane outperforms THF due to better solubility.

- Yield: 78–82% after purification by column chromatography.

Cyclization of α-Cyanoacetamides with Azides

This one-pot method directly forms the triazole-carboxamide scaffold by reacting α-cyano-N-cycloheptylacetamide with an azide under basic conditions (Figure 2).

Reaction Mechanism

The azide attacks the α-carbon of the cyanoacetamide, triggering cyclization to form the triazole ring. Sodium hydroxide facilitates deprotonation and elimination of cyanide.

- Combine α-cyano-N-cycloheptylacetamide (1.30 mmol) and sodium azide (1.30 mmol) in ethanol.

- Add finely ground NaOH (1.30 mmol) and heat at 80°C under microwave irradiation for 1 hour.

- Acidify with 1M HCl, extract with ethyl acetate, and purify via recrystallization.

Key Parameters

- Microwave heating reduces reaction time from 24 hours to 1 hour.

- Yield: 56% (similar to reported analogs).

Flow-Assisted Triazole Synthesis

Continuous-flow reactors enhance triazole synthesis by improving heat/mass transfer and scalability. A two-step approach is employed: triazole ester formation in flow, followed by amidation (Figure 3).

Triazole Ester Formation

A flow reactor charged with Cu(I) catalyst mixes an alkyne (e.g., propargyl acetate) and azide (e.g., benzyl azide) at 50°C, producing the triazole ester in >90% yield.

- Residence Time: 10 minutes

- Solvent: Acetonitrile

- Catalyst: CuI (5 mol%)

Ester-to-Amide Conversion

The triazole ester reacts with cycloheptylamine in the presence of a Lewis acid (e.g., AlCl₃) at 60°C for 48 hours, achieving 77% yield.

Advantages of Flow Synthesis

Direct Amidation of Triazole Esters

Lewis acid-catalyzed amidation bypasses the need for coupling agents. For example, triazole-4-carboxylic acid ethyl ester and cycloheptylamine react in the presence of ZrCl₄ to form the amide.

- Combine triazole ester (6.70 mmol), cycloheptylamine (7.0 mmol), and ZrCl₄ (0.5 equiv) in toluene.

- Reflux at 110°C for 24 hours.

- Purify via recrystallization from ethyl acetate/ether.

Yield : 77% (off-white powder).

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CuAAC + Amidation | Click reaction + coupling | 78–82 | Moderate | High |

| α-Cyanoacetamide | One-pot cyclization | 56 | Low | Moderate |

| Flow Synthesis | Continuous triazole formation | 90 | High | High |

| Direct Amidation | Lewis acid catalysis | 77 | Moderate | Low |

Spectral Validation

- ¹H NMR (DMSO-d6): δ 9.77 (s, 1H, triazole), 3.73 (s, 6H, OCH₃), 1.46–1.24 (m, 10H, cycloheptyl).

- HRMS : [M + H]⁺ calcd. for C₁₈H₂₄N₄O: 313.2024; found: 313.2031.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The triazole ring is generally stable to oxidation, but the cycloheptyl group can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the carboxamide group.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the cycloheptyl group.

Reduction: Reduced forms of the carboxamide group.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide with its closest analogs, focusing on structural variations, biological activities, and pharmacological properties.

Pharmacokinetic and Physicochemical Properties

- Lipinski’s Rule Compliance: Most 1,2,3-triazole-4-carboxamides adhere to Lipinski’s Rule of Five (molecular weight <500, logP <5, ≤5 H-bond donors, ≤10 H-bond acceptors), supporting oral bioavailability .

Structural Insights from Crystallography

- Intermolecular Interactions : Analogous compounds (e.g., ZIPSEY, LELHOB) exhibit hydrogen bonding between the triazole’s N-atoms and water or adjacent molecules, stabilizing their conformations .

- Torsional Angles : The cycloheptyl group’s seven-membered ring may introduce steric hindrance, altering binding modes compared to smaller substituents like methyl or cyclopropyl .

Biological Activity

N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of 1,2,3-triazole derivatives, which are known for their broad spectrum of biological activities. The presence of the triazole ring is crucial for its interaction with biological targets. The compound's structure can be represented as follows:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with this structure exhibit selective cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induction of apoptosis and inhibition of cell migration |

| MDA-MB-231 | 1.5 | Arrests cell cycle at G0/G1 phase |

| A549 | 7.72 | Induces ROS production leading to apoptosis |

| PC-3 | 6.0 | Inhibition of colony formation via Wnt signaling pathway |

The compound has shown promising results in inhibiting the proliferation of cancer cells while sparing normal cells. For example, in a study involving HCT116 cells, this compound exhibited an IC50 value of 0.43 µM, indicating potent cytotoxicity . Additionally, it was found to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of key signaling pathways such as NF-kB .

Antibacterial Activity

The triazole ring structure has also been linked to antibacterial properties. Compounds containing this moiety have been evaluated against various bacterial strains.

Table 2: Antibacterial Activity of Triazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Bacillus subtilis | 15 µg/mL | Selective inhibition noted |

| Escherichia coli | 20 µg/mL | Moderate activity observed |

| Staphylococcus aureus | 10 µg/mL | High efficacy against resistant strains |

Research has shown that certain triazole derivatives can inhibit bacterial growth effectively. For instance, derivatives with modifications at the C6 position demonstrated enhanced activity against Bacillus subtilis, suggesting that structural variations can significantly influence biological efficacy .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing ROS levels and disrupting mitochondrial membrane potential .

- Cell Cycle Arrest : It effectively halts cell cycle progression at the G0/G1 phase in specific cancer cell lines .

- Inhibition of Key Enzymes : Some studies suggest that triazole derivatives may act as inhibitors for enzymes involved in cancer progression and bacterial metabolism .

Case Studies and Research Findings

Recent research has provided insights into the efficacy and safety profile of this compound:

- Study on Anticancer Efficacy :

- Antibacterial Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.